![molecular formula C19H12FN3O2S B5411187 2-fluoro-N-[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B5411187.png)
2-fluoro-N-[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
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Overview
Description
2-fluoro-N-[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. Common synthetic routes include:
Thiophene Synthesis: Thiophene derivatives can be synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses.
Oxadiazole Formation: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be explored for its potential as a drug candidate with various biological activities.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe or tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets would need to be elucidated through detailed biological studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Oxadiazole Derivatives: Various oxadiazole derivatives are explored for their antimicrobial and anticancer activities.
Uniqueness
2-fluoro-N-[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is unique due to the combination of its structural features, which may confer distinct electronic and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-fluoro-N-[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O2S/c20-15-5-2-1-4-14(15)18(24)21-13-9-7-12(8-10-13)17-22-19(25-23-17)16-6-3-11-26-16/h1-11H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSUGVOXLZNIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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